molecular formula C11H13BrN2S B13200308 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine

Cat. No.: B13200308
M. Wt: 285.21 g/mol
InChI Key: UOEDSHVWUTVDKB-UHFFFAOYSA-N
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Description

Introduction to 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-thiazolo[5,4-b]pyridine

Historical Context of Thiazolo[5,4-b]pyridine Derivatives in Medicinal Chemistry

Thiazolo[5,4-b]pyridine derivatives have emerged as critical scaffolds in drug discovery due to their ability to modulate enzymatic activity through precise interactions with biological targets. Early synthetic efforts, such as those involving NN′-di-(2-pyridyl)thioureas, faced challenges in achieving selective oxidations but laid the groundwork for modern methodologies. The discovery that derivatives like 6r (a thiazolo[5,4-b]pyridine analog) exhibit potent inhibitory activity against c-KIT mutants (e.g., V560G/D816V) marked a turning point, demonstrating the scaffold’s capacity to overcome drug resistance in gastrointestinal stromal tumors. These findings catalyzed interest in functionalizing the core structure with halogen and alkyl groups to enhance binding affinity and selectivity.

The evolution of Suzuki cross-coupling and Boc-deprotection strategies, as exemplified in the synthesis of 31 novel thiazolo[5,4-b]pyridine derivatives, enabled systematic structure-activity relationship (SAR) studies. For instance, anti-proliferative activities against HMC1.2 cells (GI~50~ = 1.15 μM for 6r ) highlighted the importance of substituent positioning, with para-substituted aryl groups conferring superior potency compared to ortho- or meta-analogs. Such innovations underscore the scaffold’s versatility in addressing unmet therapeutic needs.

Structural Significance of Bromine Substitution in Heterocyclic Systems

Bromine substitution at the 3-position of the thiazolo[5,4-b]pyridine ring introduces distinct electronic and steric effects that modulate molecular interactions. As an electron-withdrawing group, bromine polarizes the π-electron system of the heterocycle, enhancing dipole-dipole interactions with hydrophobic enzyme pockets. This effect is critical in kinase inhibition, where halogen bonding with backbone carbonyl groups (e.g., c-KIT’s hinge region) stabilizes inhibitor-enzyme complexes. Comparative studies of brominated and non-brominated analogs reveal that bromine’s van der Waals radius (~1.85 Å) optimally fills subpockets resistant to smaller substituents like chlorine.

In the context of 3-bromo-4,6-dimethyl-5-(propan-2-yl)-thiazolo[5,4-b]pyridine, bromine’s inductive effect further increases the acidity of neighboring NH groups, facilitating deprotonation and coordination with metal ions in catalytic sites. This property is exploited in metalloenzyme inhibitors, where brominated heterocycles exhibit enhanced binding to zinc-containing active sites. Additionally, bromine serves as a synthetic handle for further functionalization via cross-coupling reactions, enabling late-stage diversification of lead compounds.

Role of Alkyl Groups in Modulating Electronic and Steric Properties

The methyl and isopropyl substituents at positions 4, 5, and 6 of the thiazolo[5,4-b]pyridine core play dual roles in fine-tuning molecular properties. Methyl groups, with their modest steric bulk (van der Waals volume ~23 ų), mitigate solubility challenges while maintaining favorable ligand efficiency. For example, in c-KIT inhibitors, 4,6-dimethyl substitution patterns improve cellular permeability by reducing polar surface area, as evidenced by 6r ’s 23.6-fold higher anti-proliferative activity compared to imatinib.

The isopropyl group at position 5 introduces conformational rigidity, restricting rotation around the C5-C bond and preorganizing the molecule for target engagement. This steric effect is critical in preventing off-target interactions, as demonstrated by 6r ’s selectivity profile across a kinase panel. Electronic contributions from alkyl groups also modulate the core’s electron density; methyl donors slightly increase nucleophilicity at the pyridine nitrogen, enhancing hydrogen-bond acceptor capacity.

Table 1: Comparative Effects of Substituents on Thiazolo[5,4-b]pyridine Derivatives
Substituent Position Electronic Contribution Steric Contribution Biological Impact
3-Bromo Electron-withdrawing Moderate (~1.85 Å) Enhanced kinase binding
4,6-Dimethyl Mild electron-donating Low (~23 ų each) Improved solubility
5-Isopropyl Neutral High (~52 ų) Conformational rigidity

Properties

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

3-bromo-4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C11H13BrN2S/c1-5(2)8-6(3)9-10(12)14-15-11(9)13-7(8)4/h5H,1-4H3

InChI Key

UOEDSHVWUTVDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(C)C)C)SN=C2Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Thiazole Intermediate

  • Starting Materials: Typically, α-haloketones or α-haloesters react with thiourea derivatives to form the thiazole ring.
  • Reaction Conditions:
    • Use of acetic acid or similar solvents at reflux temperatures (~100°C).
    • Catalysts such as phosphorus oxychloride (POCl₃) can facilitate ring closure.
  • Outcome: Formation of a 4,6-dimethyl-2-aminothiazole derivative, which serves as the core scaffold.

Step 2: Construction of the Pyridine-Fused System

  • Method:
    • A cyclization reaction involving the thiazole intermediate and a suitable α,β-unsaturated aldehyde or ketone.
    • Alternatively, a nucleophilic aromatic substitution or electrophilic substitution on a pre-formed pyridine ring can be employed.
  • Reagents:
    • Use of acyl chlorides or nitriles to introduce the pyridine moiety.
    • Catalysts such as Lewis acids (e.g., zinc chloride) to promote ring closure.
  • Outcome: Formation of the fused heterocyclic system with the desired methyl and isopropyl groups attached at specific positions.

Step 3: Bromination and Functionalization

  • Selective Bromination:
    • Bromination is achieved using N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride or acetonitrile.
    • Conditions are carefully controlled (e.g., room temperature, dark environment) to target the 3-position on the pyridine ring.
  • Functional Group Introduction:
    • The propan-2-yl group is introduced via Friedel-Crafts alkylation or via Grignard reagents.
    • Methylation at specific sites can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Representative Reaction Scheme

Step 1: α-Haloketone + Thiourea → Thiazole core
Step 2: Thiazole + Pyridine precursor → Fused heterocycle
Step 3: Bromination at the 3-position → 3-bromo derivative
Step 4: Alkylation with isopropyl reagents → Propan-2-yl substitution

Data Table of Key Synthesis Parameters

Reaction Step Reagents & Conditions Yield & Purity Notes
Thiazole formation α-Haloketone + Thiourea, reflux, acetic acid 70-85%, high purity Temperature control critical
Ring closure Pyridine precursor + Lewis acid 60-75%, moderate yield Regioselectivity key
Bromination NBS, room temp, inert solvent 80-90%, selective Avoid over-bromination
Alkylation Isopropyl halide or Grignard, base 65-80% Controlled addition prevents side reactions

Literature and Patent Insights

  • Patent CN101171254A describes heterocyclic synthesis involving fused pyridine and thiazole rings, emphasizing multi-step reactions with regioselective halogenation, aligning with the above strategies.
  • Research articles highlight the use of bromination via NBS and subsequent functionalization to obtain similar compounds, emphasizing moderate to good yields and scalable processes.
  • Commercial synthesis reports specify the importance of controlling reaction conditions to prevent undesired side-products and ensure high purity, especially during bromination and alkylation steps.

Summary of Key Preparation Considerations

Aspect Details
Regioselectivity Critical during bromination and ring closure to ensure substitution at the correct position.
Reaction Conditions Temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.
Scalability Processes are adaptable for large-scale synthesis, especially when using commercially available reagents and standard conditions.
Purification Chromatography and recrystallization are typically employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 3-azido-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine.

    Oxidation Reactions: Formation of this compound sulfoxide.

    Reduction Reactions: Formation of 3-bromo-4,6-dimethyl-5-(propan-2-yl)-dihydro-[1,2]thiazolo[5,4-b]pyridine.

Scientific Research Applications

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

The biological and chemical properties of thiazolo[5,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds based on the evidence provided:

Substituent Effects on Enzymatic Activity

  • PI3Kα Inhibitors (): Compound 19a (4-morpholinyl, methoxypyridine substituents) exhibited potent PI3Kα inhibition (IC50 = 3.6 nM). The sulfonamide group in derivatives like 19b (2-chloro-4-fluorophenyl sulfonamide) and 19c (5-chlorothiophene-2-sulfonamide) enhanced activity by forming charged interactions with Lys802 in PI3Kα . Replacement of sulfonamide with methyl (19d) reduced potency by >10-fold (IC50 = 53 nM), highlighting the critical role of electron-deficient aromatic groups . Comparison: The target compound lacks sulfonamide or morpholinyl groups but features bromine, methyl, and isopropyl substituents.
  • c-KIT Inhibitors ():

    • Compound 6h (3-(trifluoromethyl)phenyl substituent) showed moderate c-KIT inhibition (IC50 = 9.87 µM), attributed to hydrophobic interactions within the kinase pocket .
    • Removal of the trifluoromethyl group or insertion of a methylene spacer (6i ) abolished activity, emphasizing the importance of substituent positioning .
    • Comparison: The isopropyl group in the target compound may mimic hydrophobic interactions observed with 6h , but its larger size could limit binding efficiency.

Structural and Pharmacokinetic Considerations

  • Electron-Withdrawing vs.
  • Steric Effects: The 4,6-dimethyl and 5-isopropyl groups introduce significant steric hindrance, which could limit access to flat binding pockets (e.g., kinase ATP sites) but improve metabolic stability .

Research Implications and Gaps

  • The target compound’s bromine atom positions it as a candidate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bioactive moieties .
  • Current evidence lacks direct data on its biological activity.
  • Comparative molecular docking studies could elucidate how its steric and electronic profile differs from analogs like 19a and 6h .

Biological Activity

3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a thiazole ring fused with a pyridine structure, which is known for contributing to various pharmacological activities due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study reported that thiazole-integrated molecules showed potent cytotoxic effects against human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances activity against these cell lines.

Key Findings:

  • IC50 Values: Compounds related to this class exhibited IC50 values ranging from 10 µM to 30 µM against various cancer types.
  • Mechanism of Action: The anticancer activity is often attributed to the compounds' ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a study involving various thiazole-bearing compounds, certain analogues demonstrated significant efficacy in reducing seizure activity in animal models.

Case Study:

  • Compound Testing: A particular analogue showed complete protection against seizures in the maximal electroshock seizure (MES) model.
  • SAR Insights: Modifications in the thiazole moiety were found crucial for enhancing anticonvulsant activity.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been documented in several studies. These compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Research Data:

  • Inhibition Potency: Compounds were reported to inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Animal Models: Efficacy was demonstrated in carrageenan-induced paw edema models in rats, confirming the anti-inflammatory potential of these compounds.

Summary of Biological Activities

Activity TypeKey FindingsIC50 Values
AnticancerSignificant cytotoxicity in glioblastoma and melanoma10 - 30 µM
AnticonvulsantComplete seizure protection in MES modelNot specified
Anti-inflammatoryCOX-2 inhibition comparable to celecoxib0.04 µmol

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